Diisopropyl Fluorophosphate: A Technical Guide to its Mechanism of Action
Diisopropyl Fluorophosphate: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the biochemical and physiological mechanism of action of Diisopropyl fluorophosphate (B79755) (DFP). It is intended to serve as a comprehensive resource, detailing the molecular interactions, downstream signaling consequences, and relevant experimental methodologies for studying this potent organophosphorus compound.
Core Mechanism of Action: Irreversible Enzyme Inhibition
Diisopropyl fluorophosphate (DFP) is a powerful neurotoxin and a well-characterized surrogate for highly toxic G-series nerve agents like sarin.[1] Its primary mechanism of action is the potent and irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[2][3] DFP also targets a broader class of enzymes known as serine proteases.[3]
The core of DFP's inhibitory action lies in its structural mimicry of the transition state of substrates for these enzymes. The mechanism proceeds as follows:
-
Formation of a Reversible Complex: DFP first forms a reversible Michaelis-like complex with the target enzyme, positioning itself within the active site.[4]
-
Nucleophilic Attack: A highly reactive serine residue in the enzyme's active site performs a nucleophilic attack on the electrophilic phosphorus atom of DFP.[1][5]
-
Covalent Phosphorylation: This attack results in the formation of a stable, covalent phosphonyl-enzyme conjugate at the active site serine.[6][7] Simultaneously, the fluorine atom is eliminated as a leaving group, typically as hydrofluoric acid.[8]
-
Irreversible Inactivation: The resulting diisopropyl-phosphonylated enzyme is extremely stable and catalytically inactive.[2][9] The regeneration of the active enzyme is negligible, meaning that recovery of function requires the de novo synthesis of new enzyme molecules.[10]
This process of irreversible inactivation is time-dependent and can be characterized by kinetic constants such as the inhibition constant (Ki) for the initial reversible binding and the rate of inactivation (kinact).[9]
A critical aspect of DFP's interaction with AChE is a process known as "aging." This refers to a time-dependent dealkylation of one of the isopropyl groups from the phosphonyl-enzyme conjugate.[7] This "aged" complex is even more stable and is completely resistant to reactivation by standard oxime antidotes like pralidoxime.[11]
Impact on Cholinergic Neurotransmission
The inhibition of AChE is the principal cause of DFP's acute toxicity.[10] AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, which terminates its signal.[6] By irreversibly inactivating AChE, DFP leads to the accumulation of ACh at cholinergic synapses and neuroeffector junctions.[6][12]
This excess ACh continuously stimulates both muscarinic and nicotinic acetylcholine receptors, leading to a state of cholinergic crisis characterized by:[6][12]
-
Muscarinic Effects: (SLUDGE/BBB mnemonic) Salivation, Lacrimation, Urination, Diarrhea, GI upset, Emesis, plus Bradycardia, Bronchospasm, and Bronchorrhea.[13]
-
Nicotinic Effects: Muscle fasciculations (twitches) that progress to flaccid paralysis due to depolarizing blockade and receptor desensitization at the neuromuscular junction.[11]
Paralysis of the respiratory muscles is the ultimate cause of death in acute, high-dose organophosphate poisoning.[11]
Inhibition of Other Serine Proteases
Beyond acetylcholinesterase, DFP is a broad-spectrum inhibitor of various serine proteases, enzymes that utilize a serine residue for catalysis.[3][14] This property makes it a useful tool in biochemical research for identifying and characterizing such enzymes. Notable serine proteases inhibited by DFP include:
The inhibition of these enzymes occurs via the same covalent phosphorylation mechanism as with AChE.[8]
Quantitative Data on DFP Inhibition
The following table summarizes key quantitative parameters related to the inhibitory activity and toxicity of Diisopropyl fluorophosphate.
| Parameter | Target/System | Value | Species | Reference(s) |
| IC50 | Acetylcholinesterase (AChE) | 0.78 ± 0.01 µM | Rat (in hippocampal slices) | [10] |
| ED50 | Somite Disruption | 70 µM | Zebrafish (embryo) | [14] |
| LD50 | Acute Oral Toxicity | 1.3 mg/kg | Rat | [3] |
Note: Specific kinetic constants such as kinact and Ki for DFP are determined through specialized kinetic studies. While the mechanism involving these constants is well-established[4][9], a consolidated table of these specific values for DFP across multiple enzymes was not available in the searched literature.
Signaling Pathways and Experimental Workflows
Visualization of Cholinergic Signaling Disruption by DFP
The diagram below illustrates the normal cholinergic synapse and the disruptive effect of DFP, leading to the overactivation of downstream signaling pathways through muscarinic and nicotinic receptors.
Caption: DFP irreversibly inhibits AChE, causing ACh accumulation and receptor over-stimulation.
Visualization of a General Experimental Workflow
The diagram below outlines a typical workflow for the comprehensive investigation of DFP's effects, from initial in vitro characterization to in vivo toxicological and functional assessment.
Caption: A multi-phase workflow to study DFP, from enzyme kinetics to in vivo effects.
Experimental Protocols
Detailed methodologies are crucial for the accurate study of DFP. The following protocols are based on established methods cited in the literature.
Spectrophotometric Assay for AChE Inhibition (Ellman's Method)
This protocol measures AChE activity by detecting the product of acetylthiocholine (B1193921) hydrolysis, which reacts with DTNB to produce a colored compound.
-
Principle: AChE hydrolyzes acetylthiocholine to thiocholine (B1204863) and acetate. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow anion that absorbs light at 412 nm. The rate of color formation is proportional to AChE activity.
-
Materials and Reagents:
-
0.1 M Phosphate Buffer (pH 8.0)
-
Acetylcholinesterase (AChE) solution (from electric eel, human recombinant, or tissue homogenate)
-
Acetylthiocholine Iodide (ATCI) solution (Substrate)
-
DTNB solution (Ellman's Reagent)
-
Diisopropyl fluorophosphate (DFP) stock solution and serial dilutions in a suitable solvent (e.g., isopropanol)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 412 nm
-
-
Methodology (96-well plate format):
-
Plate Setup: Designate wells for blanks (no enzyme), controls (enzyme + solvent), and test samples (enzyme + DFP at various concentrations).
-
Reagent Addition: To each well, add reagents in the following order:
-
140 µL of 0.1 M Phosphate Buffer (pH 8.0).
-
20 µL of AChE solution (for control and test wells) or buffer (for blank wells).
-
20 µL of DFP solution (for test wells) or solvent (for control wells).
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30 minutes) to allow for the time-dependent inhibition of AChE by DFP.
-
Reaction Initiation: Add 10 µL of DTNB solution to all wells, followed by 10 µL of ATCI solution to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and begin monitoring the increase in absorbance at 412 nm. Record readings every minute for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope (ΔAbs/min) of the linear portion of the absorbance vs. time plot.
-
Calculate the percent inhibition for each DFP concentration: % Inhibition = (1 - (V_DFP / V_control)) * 100.
-
Plot the percent inhibition against the logarithm of DFP concentration to determine the IC50 value.
-
-
Electrophysiological Assessment of Neuromuscular Junction Function
This protocol assesses the functional consequences of AChE inhibition at the neuromuscular junction (NMJ).
-
Principle: The accumulation of ACh at the NMJ due to DFP leads to characteristic changes in muscle electrical activity, which can be measured using electromyography (EMG) and repetitive nerve stimulation (RNS). A single nerve stimulus can evoke repetitive compound muscle action potentials (CMAPs), and RNS can reveal a decrement-increment response, indicative of receptor desensitization and depolarizing block.[2][16]
-
Materials and Reagents:
-
Anesthetized animal model (e.g., rat)
-
Electrophysiology recording system (amplifier, stimulator, recording electrodes)
-
Stimulating electrodes (for nerve stimulation)
-
Recording electrodes (surface or needle, for muscle recording)
-
DFP solution for administration
-
-
Methodology:
-
Animal Preparation: Anesthetize the animal and maintain its body temperature. Expose the nerve-muscle preparation of interest (e.g., sciatic nerve and gastrocnemius muscle, or phrenic nerve and diaphragm).[11]
-
Electrode Placement: Place stimulating electrodes on the motor nerve and recording electrodes over the belly of the corresponding muscle.
-
Baseline Recording: Before DFP administration, record baseline neuromuscular responses.
-
Single Supramaximal Stimulation: Deliver a single electrical pulse to the nerve and record the resulting CMAP from the muscle.
-
Repetitive Nerve Stimulation (RNS): Deliver trains of stimuli at low (e.g., 2-3 Hz) and high (e.g., 20-50 Hz) frequencies and record the series of CMAPs.
-
-
DFP Administration: Administer a sub-lethal dose of DFP and allow time for its effects to manifest.
-
Post-DFP Recording: Repeat the single stimulation and RNS protocols at various time points after DFP administration.
-
Data Analysis:
-
Analyze single-stimulus recordings for the appearance of repetitive CMAPs (doublets, multiplets).[16]
-
Analyze RNS recordings by comparing the amplitude of the fourth or fifth CMAP to the first. Look for a decrement at low frequencies and a characteristic decrement-increment pattern at high frequencies.[2]
-
Quantify the degree of decrement as a percentage change from the initial CMAP amplitude.
-
-
Acute Oral Toxicity Determination (LD50)
This protocol follows the principles of the OECD Test Guidelines (e.g., TG 423 or 425) to determine the median lethal dose (LD50) of DFP.
-
Principle: The Acute Toxic Class Method (OECD TG 423) is a stepwise procedure where groups of animals are dosed at one of several fixed dose levels. The outcome (mortality or survival) determines the subsequent step, allowing for classification of the substance and an estimation of the LD50 range with a minimal number of animals.[17]
-
Materials and Reagents:
-
Healthy, young adult rodents (preferably rats, single-sex, typically females), nulliparous and non-pregnant.[17]
-
DFP formulation suitable for oral gavage.
-
Appropriate caging and environmental controls.
-
-
Methodology (Adapted from OECD TG 423):
-
Animal Preparation: Acclimatize animals to laboratory conditions. Fast animals prior to dosing (e.g., withhold food overnight for rats, but not water).[17]
-
Dose Level Selection: Based on available information, select a starting dose from the fixed levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Dosing (Step 1): Administer the selected starting dose of DFP to a group of 3 animals by oral gavage.[17]
-
Observation: Observe animals closely for signs of toxicity, particularly during the first few hours post-dosing and at least daily thereafter for a total of 14 days. Record all signs of toxicity, time of onset, duration, and severity, as well as time of death if it occurs.
-
Stepwise Procedure:
-
If 2 or 3 animals die: The test is stopped, and the substance is classified at that dose level.
-
If 0 or 1 animal dies: Proceed to the next higher dose level with another group of 3 animals.
-
If the outcome is uncertain: A second group of 3 animals may be dosed at the same level. The outcome is then based on the cumulative result of all 6 animals.
-
-
Data Analysis: The results allow for the classification of the substance into a GHS toxicity category and provide a range for the LD50 value.[17] All clinical signs, body weight changes, and gross necropsy findings should be reported.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. An electrophysiological study of the intermediate syndrome of organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. Determination of rate constants for the irreversible inhibition of acetylcholine esterase by continuously monitoring the substrate reaction in the presence of the inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactivation of DFP- and paraoxon-inhibited acetylcholinesterases by pyridinium oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. proteopedia.org [proteopedia.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of toxicity and tolerance to diisopropylphosphorofluoridate at the neuromuscular junction of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Diisopropylfluorophosphate inhibits acetylcholinesterase activity and disrupts somitogenesis in the zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of the proteinase and esterase activities of trypsin and chymotrypsin by diisopropyl fluorophosphate; crystallization of inhibited chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prospective Hospital-Based Clinical and Electrophysiological Evaluation of Acute Organophosphate Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. ijrap.net [ijrap.net]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
